molecular formula C15H16O3 B8234132 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid

Cat. No.: B8234132
M. Wt: 244.28 g/mol
InChI Key: LQCIKPYFWJPEDQ-UHFFFAOYSA-N
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Description

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is a chemical compound known for its significant anti-inflammatory properties. It is a derivative of phenylacetic acid and is often used in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid typically involves the reaction of a benzaldehyde acid compound with an enamine derivative. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of the acid form of the benzaldehyde compound rather than its ester form allows for better yields and more economical reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

    Medicine: It is a key component in the development of NSAIDs, which are used to treat pain and inflammation.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Loxoprofen: A similar compound with anti-inflammatory properties.

    Ibuprofen: Another NSAID with a similar mechanism of action.

    Naproxen: A widely used NSAID with comparable effects.

Uniqueness

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is unique due to its specific chemical structure, which allows for effective inhibition of the COX pathway with potentially fewer side effects compared to other NSAIDs .

Properties

IUPAC Name

2-[4-[(2-oxocyclopentylidene)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIKPYFWJPEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1.4 g of ethyl 2-[4-(2-oxo-1-cyclopentylidenemethyl)phenyl]propionate in 15 ml of dioxane and 100 ml of a 10% aqueous solution of hydrogen bromide was heated under reflux for 1 hour. After cooling, the reaction mixture was extracted with ether. The extract was washed with water and dried over anhydrous sodium sulfate. The ether was distilled off to leave an oily substance, which was then vacuum distilled to afford 0.3 g of the desired product having a boiling point of 210°-215° C./0.2 mmHg (bath temp.). This product solidified and crystallized after cooling. m.p. 106°-107° C.
Name
ethyl 2-[4-(2-oxo-1-cyclopentylidenemethyl)phenyl]propionate
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.56 g (0.02 mole) of 2-(p-formylphenyl)propionic acid and 6.4 g (0.04 mole) of 1-morpholinocyclopentene in 40 ml of toluene was stirred at 60° C. for 3 hours. The mixture was cooled, and 20 ml of 6N hydrochloric acid were then added to the cooled solution, after which the mixture was stirred at room temperature for a further 1 hour. The reaction mixture was then extracted with diethyl ether; the extract was washed with water and dried; and the solvent was removed by evaporation under reduced pressure to afford a crystalline substance, which was recrystallized from a mixture of diethyl ether and hexane, to give 4.0 g (yield 82.3%) of the title compound as white crystals melting at 106°-107° C.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
82.3%

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